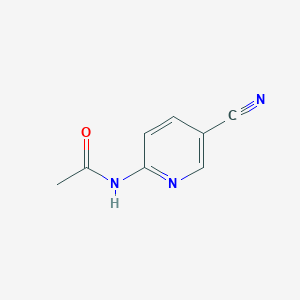

N-(5-Cyanopyridin-2-YL)acetamide

Description

Properties

IUPAC Name |

N-(5-cyanopyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYWJYZSYTVDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734001 | |

| Record name | N-(5-Cyanopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100130-61-8 | |

| Record name | N-(5-Cyanopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 5 Cyanopyridin 2 Yl Acetamide Derivatives

Established Synthetic Pathways for the N-(5-Cyanopyridin-2-YL)acetamide Core

The construction of the this compound core relies on a series of well-established chemical transformations. These include nucleophilic substitution reactions to functionalize the pyridine (B92270) ring, followed by amidation or acetylation to install the acetamide (B32628) side chain. Multi-component reactions also offer an efficient route to analogues of this structure.

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNA_r) is a cornerstone in the synthesis of functionalized pyridines. youtube.com For the synthesis of precursors to this compound, this typically involves the reaction of a 2-halopyridine with an amine. The reactivity of halopyridines in S_NAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring, such as the cyano group. researchgate.net The general order of leaving group reactivity is F > Cl > Br > I. researchgate.net

The reaction of 2-chloropyridines with amines is a common strategy. scielo.br For instance, 2-chloro-5-cyanopyridine (B21959) can be reacted with ammonia (B1221849) or an ammonia equivalent to introduce the 2-amino group, a key intermediate. These reactions can be performed under various conditions, sometimes requiring elevated temperatures or the use of a catalyst. scielo.br A notable example is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, though this is more applicable to pyridines without leaving groups. youtube.comwikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Chloropyridine | Amides | Reflux | Aminopyridines | Good | scielo.br |

| Pyridine | Sodium Amide | Apolar Solvents, High Temp. | 2-Aminopyridine (B139424) | Good | youtube.com |

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | Potassium Cyanide | 30°C | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 90% | google.com |

Amidation and Acetylation Reactions in this compound Synthesis

Once the 2-amino-5-cyanopyridine (B188168) core is in hand, the final step to form this compound is the acylation of the amino group. This is typically achieved through amidation or acetylation reactions. A common and straightforward method involves the reaction of 2-amino-5-cyanopyridine with acetic anhydride (B1165640) or acetyl chloride. google.com

For example, a method for preparing 2-acetamido-5-aminopyridine (B1225344) involves treating 2-aminopyridine with acetic anhydride, with the reaction temperature controlled below 60°C. google.com Another approach describes the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines in toluene, promoted by I2 and TBHP, in a metal-free process. rsc.org The acetylation of amines is a fundamental method for protecting the basic functionality, which is a key feature in many medicinal compounds. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Aminopyridine | Acetic Anhydride | <60°C | 2-Acetamido-5-aminopyridine | High | google.com |

| α-Bromoketones and 2-Aminopyridines | I2, TBHP, Toluene | Mild, Metal-free | N-(Pyridin-2-yl)amides | Moderate to Good | rsc.org |

| (1E)-1-(5-Bromopyridin-2-yl)-N-hydroxyethanimine | Propylphosphonic anhydride, N,N-dimethylformamide | 100°C, 5 hrs | N-(5-Bromopyridin-2-yl)acetamide | 94.5% | nih.gov |

Multi-Component Reactions for Constructing this compound Analogues

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgnih.gov MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate complex molecules from simple precursors. nih.gov

Several MCRs can be employed to construct pyridine and specifically cyanopyridine-acetamide structures. The Hantzsch dihydropyridine (B1217469) synthesis, for instance, is a well-known MCR for creating dihydropyridine rings, which can be subsequently oxidized to pyridines. organic-chemistry.org More contemporary MCRs have been developed for the direct synthesis of highly substituted pyridines. acs.org For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce novel pyridine derivatives in excellent yields. acs.org Another approach involves the one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and methyl ketones or cyclohexanone (B45756) with ammonium acetate to synthesize 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com

| Reactants | Conditions | Product | Yield | Reference |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, Ethanol | 3-Pyridine derivatives | 82-94% | acs.org |

| Aromatic aldehydes, Malononitrile, Methyl ketones/Cyclohexanone, Ammonium acetate | Na2CaP2O7 catalyst, 80°C, Solvent-free | 2-Amino-3-cyanopyridine derivatives | 84-94% | mdpi.com |

| Enaminone, Malononitrile, Primary amines | Room Temperature to 40°C | 2-Aminopyridine derivatives | up to 20% | nih.gov |

Green Chemistry Approaches in the Synthesis of Cyanopyridine-Acetamide Structures

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. acs.orgnih.gov For example, an efficient and simple methodology has been designed for the synthesis of 3-pyridine derivatives via a one-pot, four-component reaction under microwave irradiation. acs.orgnih.gov

Water is an ideal green solvent, and efforts have been made to develop synthetic routes in aqueous media. An advanced version of the Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines utilizes a three-component condensation in an aqueous medium with ammonium carbonate, which acts as both a nitrogen source and a reaction promoter. rsc.org This method is inexpensive, user-friendly, and eco-friendly. rsc.org

Furthermore, the use of efficient and reusable catalysts, such as the nanostructured diphosphate (B83284) Na2CaP2O7, in solvent-free conditions for the synthesis of 2-amino-3-cyanopyridine derivatives, represents another significant green chemistry approach. mdpi.com

Advanced Synthetic Protocols for Structurally Diverse this compound Derivatives

To explore the structure-activity relationships of this compound-based compounds, it is crucial to develop methods for introducing a wide range of substituents. Advanced synthetic protocols have been established to incorporate sulfanyl (B85325) and alkyl moieties, leading to a greater diversity of derivatives.

Strategies for Introducing Sulfanyl and Alkyl Moieties

The introduction of sulfanyl and alkyl groups onto the this compound scaffold can significantly modulate its physicochemical and biological properties.

Sulfanyl Moieties: The introduction of a sulfanyl group can be achieved through various methods. For instance, multicomponent reactions involving elemental sulfur have been reported for the phosphorothiolation of N-fluoro-substituted amides. nih.gov While not directly on the cyanopyridine core, this demonstrates a strategy for incorporating sulfur.

Alkyl Moieties: The synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines has been achieved through the cyclization of trans-1-acrylyl-4-n-alkylcyclohexanes with trans-1-N-piperidino-1-alkenes, followed by treatment with hydroxylamine. colab.ws This demonstrates a method for introducing alkyl groups at the 5-position of the pyridine ring. The synthesis of various N-(pyridin-2-yl)amides from alkyl-substituted α-haloketones has also been demonstrated, providing a route to derivatives with alkyl groups on the acetamide portion. rsc.org

| Precursor | Reagents | Product | Reference |

| trans-1-Acrylyl-4-n-alkylcyclohexanes, trans-1-N-Piperidino-1-alkenes | Hydroxylamine | 5-n-Alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines | colab.ws |

| Alkyl-substituted α-haloketones, 2-Aminopyridines | I2, TBHP | N-(Pyridin-2-yl)amides with alkyl substituents | rsc.org |

| Enaminone, Malononitrile, Benzylamine | - | 2-Amino-3-cyanopyridine with benzyl (B1604629) group | nih.gov |

Coupling Reactions in this compound Derivative Synthesis

The construction of complex molecular architectures from simpler precursors is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions representing a particularly powerful tool. These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. For the synthesis of derivatives of this compound, coupling strategies like the Suzuki-Miyaura and Heck reactions are instrumental in introducing a variety of substituents onto the pyridine ring or modifying existing functional groups.

The Heck reaction, for instance, facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This methodology could be applied to a halogenated precursor of this compound to introduce alkenyl groups. The reaction typically employs a palladium catalyst, a base, and is known for its excellent trans selectivity. organic-chemistry.org Recent advancements have led to the development of highly active and stable phosphine-free palladium catalysts that can be effective even at low loadings. organic-chemistry.org

Similarly, the Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide. This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. For instance, a bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids to generate a library of novel derivatives. orgsyn.org The use of 2,4,6-trivinylcyclotriboroxane-pyridine complex as a vinyl source in Suzuki-Miyaura reactions has also been reported for generating substituted styrenes from aryl halides. orgsyn.org Sequential palladium-catalyzed reactions, such as a Sonogashira coupling followed by a C-N coupling/cyclization, have been effectively used to build complex heterocyclic systems like azaindoles from di-substituted pyridines, demonstrating the power of these methods in creating functionalized pyridine-based molecules. sorbonne-universite.fr

Below is an interactive data table illustrating representative palladium-catalyzed coupling reactions for the synthesis of this compound derivatives.

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Typical Product Structure |

| Suzuki-Miyaura Coupling | N-(5-Bromo-3-cyanopyridin-2-yl)acetamide | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | N-(5-Aryl-3-cyanopyridin-2-yl)acetamide |

| Heck Reaction | N-(5-Bromo-3-cyanopyridin-2-yl)acetamide | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | N-(5-Alkenyl-3-cyanopyridin-2-yl)acetamide |

| Sonogashira Coupling | N-(5-Iodo-3-cyanopyridin-2-yl)acetamide | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N | N-(5-Alkynyl-3-cyanopyridin-2-yl)acetamide |

Microwave-Assisted Synthetic Routes for this compound Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. ijnrd.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, improved product purity, and reduced reaction times from hours to minutes. ijnrd.orgjocpr.com This efficiency is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. ijnrd.org

The synthesis of heterocyclic compounds, including pyridine derivatives, has greatly benefited from microwave technology. ijnrd.orgorganic-chemistry.org For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient creation of tri- and tetrasubstituted pyridines at 170°C in as little as 10–20 minutes, a significant improvement over traditional two-step processes. organic-chemistry.org Similarly, the synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile under microwave irradiation at 130-140°C for 10-30 minutes resulted in yields ranging from 49–90%. jocpr.com This demonstrates a considerable enhancement in yield and a dramatic reduction in reaction time compared to conventional heating. jocpr.com

The application of microwave irradiation is not limited to ring formation; it is also highly effective for functional group manipulations and coupling reactions. ijnrd.org Microwave conditions have been successfully applied to Heck reactions and for the synthesis of various acetamide derivatives, often providing good yields in shorter timeframes. organic-chemistry.orgnih.gov The use of polar solvents like DMSO or solvent-free conditions can further enhance reaction efficiency under microwave irradiation, aligning with the principles of green chemistry. organic-chemistry.org

The following table compares conventional heating with microwave-assisted methods for a representative synthesis of a substituted pyridine derivative, highlighting the typical improvements observed.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Reaction Time | 2-3 hours | 10-30 minutes | jocpr.comnih.gov |

| Temperature | 70 °C | 130-170 °C | jocpr.comorganic-chemistry.orgnih.gov |

| Yield | Moderate (~60%) | Good to Excellent (49-98%) | jocpr.comorganic-chemistry.orgnih.gov |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of molecules | ijnrd.org |

| Side Reactions | More prevalent | Minimal | jocpr.com |

Advanced Spectroscopic Characterization Techniques and Theoretical Analysis of N 5 Cyanopyridin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(5-Cyanopyridin-2-YL)acetamide Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound analogues, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the pyridine (B92270) ring, the amide proton (N-H), and the methyl protons of the acetamide (B32628) group.

For instance, in a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, the protons of the amide moiety's O=C-CH₂ group appear as a singlet at δ 3.77 ppm. researchgate.net The pyrazine (B50134) ring protons show distinct signals, with two doublets at δ 8.34 ppm (J = 2.4 Hz) and δ 9.27 ppm (J = 1.6 Hz), and a doublet of doublets at δ 8.40 ppm (J = 1.6 Hz and 2.8 Hz). researchgate.net For N-aryl-substituted acetamides, the ¹H NMR chemical shifts of aromatic and alkyl protons have been extensively studied. znaturforsch.com

The chemical shifts in this compound itself would be expected to show distinct patterns. The protons on the pyridine ring would be influenced by the electron-withdrawing cyano group and the amide substituent. The amide proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methyl protons of the acetyl group would likely appear as a sharp singlet in the upfield region of the spectrum.

Interactive Data Table: Representative ¹H NMR Spectral Data for Acetamide and Pyridine Analogues

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | O=C-CH₂ | 3.77 | s | - | researchgate.net |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | Pyrazine-6H | 8.34 | d | 2.4 | researchgate.net |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | Pyrazine-3H | 9.27 | d | 1.6 | researchgate.net |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | Pyrazine-5H | 8.40 | dd | 1.6, 2.8 | researchgate.net |

| 2-Cyanopyridine | CDCl₃ | H-6 | 8.742 | d | - | chemicalbook.com |

| 2-Cyanopyridine | CDCl₃ | H-4 | 7.881 | t | - | chemicalbook.com |

| 2-Cyanopyridine | CDCl₃ | H-5 | 7.747 | d | - | chemicalbook.com |

| 2-Cyanopyridine | CDCl₃ | H-3 | 7.579 | m | - | chemicalbook.com |

| 2-Cyanoacetamide | DMSO-d₆ | CH₂ | - | - | - | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

For this compound, one would expect to see signals for the carbons of the pyridine ring, the cyano group, the carbonyl group of the amide, and the methyl group. The carbons of the pyridine ring would have chemical shifts in the aromatic region (typically δ 100-150 ppm). The electron-withdrawing nature of the cyano group would significantly deshield the carbon it is attached to (C5) and influence the shifts of the other ring carbons. The cyano carbon itself typically appears in the range of δ 110-125 ppm. The carbonyl carbon of the amide group is characteristically found further downfield, usually in the range of δ 160-180 ppm. The methyl carbon of the acetyl group would appear at a much higher field, typically around δ 20-30 ppm.

In studies of related N-aryl-substituted acetamides, the ¹³C NMR chemical shifts of the C-1 and C=O carbon atoms, as well as the alkyl carbon atoms, have been shown to follow predictable trends. znaturforsch.com For example, in a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the carbon signals were assigned based on extensive analysis. researchgate.net The quality of ¹³C NMR spectra is highly dependent on factors like sample preparation and the choice of deuterated solvent. acenet.edu

Interactive Data Table: Representative ¹³C NMR Spectral Data for Acetamide and Analogue Fragments

| Compound/Fragment | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Acetamide | C=O | 177.6 | chemicalbook.com |

| Acetamide | CH₃ | 22.5 | chemicalbook.com |

| N-Aryl-Substituted Acetamides | C-1 (Aromatic) | Varies | znaturforsch.com |

| N-Aryl-Substituted Acetamides | C=O | Varies | znaturforsch.com |

| N-Aryl-Substituted Acetamides | Alkyl Carbons | Varies | znaturforsch.com |

Vibrational Spectroscopy Applications in this compound Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, which appear as absorption bands in the IR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. libretexts.org The presence of the amide group would be indicated by a strong C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. researchgate.net An N-H stretching vibration should also be present, usually in the region of 3200-3400 cm⁻¹. The sharpness and position of this band can provide information about hydrogen bonding.

The cyano group (C≡N) has a very characteristic and sharp absorption in the range of 2200-2260 cm⁻¹. spectroscopyonline.com This band is often easy to identify due to its intensity and location in a relatively uncongested region of the spectrum. spectroscopyonline.com The aromatic pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity | Reference |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium | libretexts.org |

| Aromatic (C-H) | Stretch | > 3000 | Variable | researchgate.net |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium | libretexts.org |

| Cyano (C≡N) | Stretch | 2200 - 2260 | Sharp, Medium-Strong | spectroscopyonline.com |

| Amide (C=O) | Stretch | 1650 - 1690 | Strong | researchgate.net |

| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 | Variable | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments.

For this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the acetyl group and the 2-amino-5-cyanopyridine (B188168) moiety. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides. libretexts.org The fragmentation of the pyridine ring itself could also occur, influenced by the positions of the cyano and acetamido substituents. The nature of the substituents on the ring has been shown to significantly influence the fragmentation pathways in related heterocyclic systems. arkat-usa.org The analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule. It's important to note that the molecular ion peak for some compounds can be small or even non-existent, depending on its stability. libretexts.org

Electronic Absorption Spectroscopy (UV-Vis) for this compound Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations have emerged as a powerful tool in modern chemistry for elucidating molecular structure, reactivity, and spectroscopic properties. For this compound, these computational methods allow for a detailed analysis of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational modes, electronic transitions, and the chemical environment of its constituent atoms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined based on its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods, allowing for the study of larger and more complex molecules with considerable accuracy.

For the simulation of the infrared (IR) spectrum of this compound, DFT calculations are employed to determine the molecule's vibrational frequencies. Following a geometry optimization to find the lowest energy structure, a frequency calculation is performed. The resulting vibrational modes can be correlated with the absorption bands observed in an experimental IR spectrum. These calculations can help to assign specific vibrational modes to the experimental peaks, such as the characteristic stretching frequencies of the cyano (C≡N), carbonyl (C=O), and N-H groups.

Similarly, DFT is instrumental in predicting Nuclear Magnetic Resonance (NMR) parameters. While the GIAO method (discussed in 3.5.3) is more specific for chemical shifts, DFT provides the foundational electronic structure and geometry necessary for these calculations.

Hypothetical Calculated Vibrational Frequencies for this compound using DFT

The following table presents hypothetical data for the most relevant calculated vibrational frequencies of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. This data is for illustrative purposes to demonstrate the output of such a calculation.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | Amide N-H stretching |

| C-H Aromatic Stretch | 3100 - 3000 | Pyridine ring C-H stretching |

| C≡N Stretch | 2230 | Cyano group stretching |

| C=O Stretch | 1690 | Amide I band (C=O stretching) |

| N-H Bend | 1580 | Amide II band (N-H bending and C-N stretching) |

| C-N Stretch | 1400 | Amide III band (C-N stretching and N-H bending) |

| C-C Ring Stretch | 1550 - 1450 | Pyridine ring skeletal vibrations |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the properties of molecules in the presence of time-dependent external fields, such as those of light. nih.gov This makes TD-DFT a primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov The method calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states of the molecule. These excitation energies can be directly related to the wavelengths of maximum absorption (λmax) observed in an experimental UV-Vis spectrum.

For this compound, TD-DFT calculations can predict the electronic transitions, their corresponding wavelengths, and their oscillator strengths (a measure of the transition probability). This information is crucial for understanding the electronic structure and the nature of the orbitals involved in the absorption of light, such as π→π* and n→π* transitions. The accuracy of TD-DFT predictions allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule. nih.gov

Hypothetical UV-Vis Spectral Data for this compound from TD-DFT

This table provides hypothetical UV-Vis spectral data for this compound, as would be predicted by a TD-DFT calculation. This data is for illustrative purposes.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 310 | 0.45 | HOMO -> LUMO (π→π) |

| 275 | 0.28 | HOMO-1 -> LUMO (π→π) |

| 240 | 0.15 | HOMO -> LUMO+1 (π→π*) |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. sigmaaldrich.com This method resolves the issue of gauge dependence in the calculation of magnetic properties, ensuring that the calculated chemical shifts are independent of the origin of the magnetic field. The GIAO method is typically used in conjunction with DFT to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. sigmaaldrich.comresearchgate.net

In the case of this compound, GIAO calculations would begin with a DFT-optimized molecular geometry. The GIAO method would then be used to compute the isotropic magnetic shielding tensors for each nucleus. By referencing these values to the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS), the chemical shifts (δ) can be predicted. These theoretical chemical shifts can then be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of signals in the experimental spectrum. The high accuracy of the GIAO method makes it an indispensable tool in the structural elucidation of organic molecules. researchgate.net

Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using GIAO-DFT

The following table presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, calculated using the GIAO-DFT method. This data is for illustrative purposes.

¹³C NMR

| Carbon Atom | Hypothetical Calculated Chemical Shift (ppm) |

|---|---|

| C=O | 168.5 |

| C2 (Pyridine) | 151.0 |

| C6 (Pyridine) | 148.2 |

| C4 (Pyridine) | 140.1 |

| C5 (Pyridine) | 108.7 |

| C3 (Pyridine) | 106.3 |

| C≡N | 117.4 |

¹H NMR

| Proton | Hypothetical Calculated Chemical Shift (ppm) |

|---|---|

| N-H | 10.5 |

| H6 (Pyridine) | 8.5 |

| H4 (Pyridine) | 8.2 |

| H3 (Pyridine) | 7.9 |

Computational Chemistry and Modeling of N 5 Cyanopyridin 2 Yl Acetamide

Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For N-(5-Cyanopyridin-2-YL)acetamide, DFT calculations provide a detailed picture of its electron distribution and how this influences its chemical behavior.

Frontier Molecular Orbitals: A Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

While a specific DFT study for this compound is not extensively reported in publicly available literature, studies on structurally related acetamide (B32628) and cyanopyridine derivatives provide valuable insights. For instance, DFT calculations on similar aromatic acetamides have shown that the HOMO is often localized on the electron-rich aromatic ring and the amide group, while the LUMO tends to be distributed over the electron-withdrawing groups and the pyridine (B92270) ring. The presence of the cyano group, a strong electron-withdrawing group, in this compound is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Related Acetamide Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-phenylacetamide | -6.25 | -0.89 | 5.36 |

| N-(4-cyanophenyl)acetamide | -6.87 | -1.98 | 4.89 |

| 2-Amino-3-cyanopyridine (B104079) | -6.42 | -1.54 | 4.88 |

Note: The data in this table is illustrative and based on calculations for structurally similar compounds. The actual values for this compound may vary.

Mapping the Electrostatic Potential (ESP)

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The ESP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the ESP surface would likely show a high electron density (negative potential) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites potential hydrogen bond acceptors. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The pyridine ring nitrogen would also contribute to the negative potential region. Understanding these electrostatic features is critical for predicting how the molecule will interact with biological targets like enzyme active sites.

Predicting Ligand-Target Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Analyzing Binding Modes in Enzyme Active Sites

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, cyanopyridine derivatives have been studied as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies of these derivatives reveal how they fit into the active site of the target enzyme and which interactions are crucial for binding.

Common interactions observed in docking studies of similar compounds include hydrogen bonds between the polar groups of the ligand (like the amide and cyano groups) and amino acid residues in the enzyme's active site. For instance, the amide group can form hydrogen bonds with the backbone or side chains of amino acids, while the cyano group can interact with polar residues. The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

Estimating Binding Affinities and Interaction Energies

Molecular docking programs not only predict the binding pose but also provide a scoring function to estimate the binding affinity or interaction energy between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction.

For derivatives of this compound, docking studies have been used to predict their inhibitory potency against various enzymes. For example, in studies of cyanopyridine derivatives as enzyme inhibitors, compounds with lower calculated binding energies often correlate with lower experimental inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These predictions help in prioritizing which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process.

Table 2: Representative Predicted Binding Affinities of Related Cyanopyridine Derivatives with Target Enzymes

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Cyanopyridine-phenylurea conjugate | Acetylcholinesterase (AChE) | -8.81 |

| Cyanopyridine-phenylurea conjugate | Butyrylcholinesterase (BChE) | -3.52 |

| Cyanopyridine-phenylurea conjugate | α-Glycosidase | -2.98 |

Note: The data in this table is illustrative and based on published studies of cyanopyridine derivatives. The actual binding affinities for this compound derivatives would depend on the specific derivative and the target enzyme.

Molecular Dynamics (MD) Simulations to Assess this compound-Target Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. nih.gov By simulating the interactions between a ligand, such as this compound, and its biological target (e.g., a protein receptor), MD can provide deep insights into the stability and dynamics of the resulting complex over time. nih.gov

Detailed Research Findings:

While specific MD simulation studies exclusively detailing the interaction of this compound with a biological target are not extensively available in the public research domain, the methodology is well-established. Such simulations would typically follow these steps:

System Setup: An initial 3D structure of the this compound-protein complex, often obtained from molecular docking, would be placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). nih.gov

Simulation Run: The simulation would then calculate the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. nih.gov This process generates a trajectory that reveals how the complex behaves over time.

Analysis: Key parameters are analyzed from the trajectory to determine the stability of the binding.

The primary goal is to understand if the compound remains securely bound to its target. nih.gov This is assessed by analyzing metrics such as:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low, and converging RMSD value for the ligand indicates that it maintains a consistent binding pose within the protein's active site.

Root Mean Square Fluctuation (RMSF): This metric identifies fluctuations of individual amino acid residues in the protein. It helps to understand how different parts of the protein move and which residues are key for the interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between this compound and the target protein are monitored. Persistent hydrogen bonds are a strong indicator of a stable interaction.

A related, more complex molecule, 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV). nih.gov An MD simulation for this compound targeting DPP-IV would therefore be a logical avenue of investigation to assess its potential as a stable inhibitor.

In Silico Pharmacokinetic and Drug Metabolism Studies (Excluding Toxicity Profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a compound. researchgate.net These predictions are vital for filtering out drug candidates that are likely to have poor bioavailability or metabolic instability, thereby saving significant time and resources. researchgate.net

Detailed Research Findings:

Specific, comprehensive in silico ADME predictions for this compound are not detailed in the available literature. However, various computational tools like SwissADME and PreADMET are frequently used to generate such profiles. msu-journal.comresearchgate.net The analysis for this compound would focus on several key pharmacokinetic parameters.

Absorption: Predictions would center on its potential for oral bioavailability. Key calculated properties include:

Gastrointestinal (GI) Absorption: Models predict the likelihood of the compound being absorbed from the human gut.

Caco-2 Permeability: This is a prediction of a compound's ability to cross the intestinal epithelial barrier, often based on cell-based assay data of similar molecules. nih.gov

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. A compound that adheres to these rules is more likely to be orally active. nih.gov

Distribution: This involves predicting how the compound will distribute throughout the body.

Blood-Brain Barrier (BBB) Penetration: Models predict whether the compound is likely to cross the BBB, which is a critical consideration for drugs targeting the central nervous system or those for which CNS effects are undesirable.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a transporter protein that pumps foreign substances out of cells. Predictions determine if this compound is likely to be a substrate for P-gp (which would reduce its absorption and penetration into certain tissues) or an inhibitor of it (which could lead to drug-drug interactions). researchgate.net

Metabolism: This area focuses on how the compound might be broken down by metabolic enzymes.

Cytochrome P450 (CYP) Inhibition: The primary focus is on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.net In silico models predict whether this compound is likely to inhibit any of these enzymes, which is a common cause of adverse drug-drug interactions. mdpi.com The models analyze the molecule's structure to see if it fits into the active sites of these enzymes.

A study on the related compound 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile (NVP-DPP728) noted that it possesses excellent oral bioavailability, suggesting that the cyanopyridine moiety is compatible with good absorption properties. nih.gov

Below is an example data table illustrating the type of predictive data that would be generated from an in silico ADME analysis for this compound.

Table 1: Predicted In Silico ADME Properties for this compound (Note: This table is illustrative of the parameters evaluated and does not represent experimentally verified data.)

| Pharmacokinetic Parameter | Property | Predicted Value/Descriptor | Implication |

| Absorption | GI Absorption | High | Likely well-absorbed from the gut. |

| Bioavailability Score | 0.55 | Good probability of having acceptable oral bioavailability. nih.gov | |

| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-gp. | |

| Metabolism | CYP1A2 Inhibitor | No | Low potential for drug interactions involving this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug interactions involving this enzyme. | |

| CYP2C9 Inhibitor | No | Low potential for drug interactions involving this enzyme. | |

| CYP2D6 Inhibitor | No | Low potential for drug interactions involving this enzyme. | |

| CYP3A4 Inhibitor | No | Low potential for drug interactions involving this enzyme. | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Conforms to general properties of orally active drugs. |

Structure Activity Relationship Sar Studies of N 5 Cyanopyridin 2 Yl Acetamide Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of N-(5-cyanopyridin-2-yl)acetamide derivatives can be significantly influenced by modifications at various positions of the molecule. Research on structurally related compounds, such as pyrazolopyrimidines with N-acetamide substitutions, has shown that even small changes to the terminal acetamide (B32628) group can impact binding affinity to biological targets. nih.gov For instance, N,N-disubstitution on the acetamide moiety offers a strategy to introduce diverse chemical groups that can interact with specific pockets of a target protein without compromising the core binding interactions. nih.govwustl.edu

In a notable example, a derivative of this compound, specifically 1-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile, has been identified as a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. nih.gov The development of this compound, known as NVP-DPP728, highlights the importance of the cyanopyridine core for activity. The SAR studies for this class of inhibitors indicate that the cyano group on the pyridine (B92270) ring is a key feature for potent inhibition.

Systematic modifications of various parts of the this compound scaffold are essential to establish a comprehensive SAR. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, substitutions on the aryloxy and pyrimidine (B1678525) rings were explored. mdpi.com While this scaffold is different, the principles of exploring substitutions to enhance potency are directly applicable. More than 60 analogs were synthesized and tested, leading to the identification of compounds with submicromolar potency. mdpi.com This demonstrates that a thorough investigation of different substituents is key to improving biological activity.

The following table summarizes the conceptual impact of structural modifications on the biological potency of this compound derivatives, based on findings from related compound series.

| Modification Site | Modification Type | Observed/Expected Impact on Potency | Target Class Example |

| Acetamide Group | N,N-disubstitution | Can introduce diverse chemical moieties to probe target binding pockets, potentially increasing affinity. nih.govwustl.edu | Translocator protein (TSPO) nih.govwustl.edu |

| Pyridine Ring | Substitution at various positions | Substitutions can modulate electronic properties and steric interactions, influencing binding. The cyano group is often crucial. nih.gov | Dipeptidyl Peptidase IV (DPP-IV) nih.gov |

| Linker between Pyridine and Acetamide | Variation in length and flexibility | Can optimize the orientation of the key pharmacophoric features within the binding site. | General enzyme inhibitors |

| Substituents on Aryl Rings (if present) | Electron-donating or -withdrawing groups | Can significantly alter binding affinity and selectivity. mdpi.com | Ion Channels mdpi.com |

Impact of Substituent Position and Nature on Activity Profiles

The position and nature of substituents on the this compound scaffold play a critical role in defining the activity profile of the derivatives. The electronic and steric properties of the substituents can dictate the binding affinity and selectivity towards a specific biological target.

For instance, in the development of DPP-IV inhibitors, the cyanopyridine moiety was found to be a crucial element for high potency. nih.gov The nitrogen atom in the pyridine ring and the cyano group can participate in essential hydrogen bonding and other interactions with the active site of the enzyme. Any modification that alters the electronic distribution or steric bulk around these features can lead to a significant change in inhibitory activity.

Studies on related heterocyclic compounds provide further insights. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, substitutions at the 2- and 4-positions of the aryloxy ring were found to be more favorable for potency than substitutions at the 3-position. mdpi.com Specifically, 2-chloro and 4-chloro analogs showed improved potency. mdpi.com This highlights the sensitivity of the binding pocket to the positioning of substituents.

The nature of the substituent is equally important. In the same study, methyl and methoxy (B1213986) analogs did not show improved potency, whereas more polar substituents like cyano and methylsulfone were well-tolerated and, in some cases, led to enhanced activity. mdpi.com This suggests that a balance of hydrophobicity and polarity is necessary for optimal interaction with the target.

The following table illustrates how the position and nature of substituents can affect the activity profiles of compounds analogous to this compound.

| Scaffold Position | Substituent Nature | Effect on Activity | Rationale |

| Pyridine Ring (ortho to Amino) | Electron-withdrawing group | Often enhances potency | Can increase the acidity of the amide N-H or participate in specific interactions. |

| Pyridine Ring (para to Amino) | Bulky group | May decrease potency | Can cause steric hindrance in the binding pocket. |

| Acetamide Side Chain | Hydrophilic group | Can improve solubility and bioavailability | May form additional hydrogen bonds with the target. |

| Acetamide Side Chain | Lipophilic group | May enhance membrane permeability | Can interact with hydrophobic pockets in the target protein. |

Pharmacophore Modeling for this compound-Based Ligands

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For this compound-based ligands, a pharmacophore model would typically be generated based on a set of known active compounds. The model would highlight the critical chemical features responsible for their biological effects. For example, a pharmacophore model developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors included features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov

A hypothetical pharmacophore model for this compound derivatives might include:

A hydrogen bond acceptor feature corresponding to the nitrogen atom of the cyano group.

A hydrogen bond donor feature from the amide N-H group.

An aromatic ring feature representing the pyridine ring.

A hydrogen bond acceptor from the carbonyl oxygen of the acetamide group.

This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features and spatial arrangement, thus accelerating the discovery of new potential drugs. nih.gov The accuracy of a pharmacophore model is often validated by its ability to distinguish between active and inactive compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. nih.gov

For this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for a set of analogs with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A 2D-QSAR study on 5β-methylprolyl-2-cyanopyrrolidine derivatives as DPP IV inhibitors revealed the importance of specific descriptors in predicting inhibitory activity. researchgate.net The model indicated that descriptors related to the count of carbon and oxygen atoms separated by a certain bond distance, electrotopological state indices, and the octanol-water partition coefficient (XlogP) were significant contributors to the biological activity. researchgate.net

Similarly, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors successfully modeled their inhibitory activity using 2D autocorrelation descriptors. nih.gov These models provided valuable information about the ligand's specificity for different enzyme pockets. nih.gov

A typical QSAR model for this compound derivatives might be represented by a linear equation:

Biological Activity = c1D1 + c2D2 + c3*D3 + ... + k

where D1, D2, D3 are the molecular descriptors, c1, c2, c3 are their coefficients, and k is a constant. The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures the predictive power of the model. nih.gov

The insights gained from QSAR studies can guide the structural modification of this compound derivatives to design new compounds with enhanced biological activity.

Emerging Research Directions and Future Perspectives for N 5 Cyanopyridin 2 Yl Acetamide

Development of Novel N-(5-Cyanopyridin-2-YL)acetamide-Based Therapeutic Agents

The this compound core structure has proven to be a valuable starting point for the development of new therapeutic agents. Its amenability to chemical modification allows for the synthesis of a wide array of derivatives with potentially enhanced potency and selectivity.

One notable area of research is in the development of inhibitors for enzymes implicated in disease. For instance, derivatives of a similar scaffold, 2-((3-cyanopyridin-2-yl)thio)acetamide, have been identified as inhibitors of human lactate (B86563) dehydrogenase A (LDHA), an enzyme that is a target in oncology. nih.gov One such inhibitor demonstrated significant potency against LDHA and inhibited the proliferation of MG-63 osteosarcoma cells, highlighting the potential of this scaffold in developing anti-cancer drugs. nih.gov

Furthermore, the cyanopyridine motif is present in compounds designed as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a potential therapy for type 2 diabetes. nih.gov For example, 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile was identified as a potent and selective DPP-IV inhibitor with excellent oral bioavailability and antihyperglycemic activity. nih.gov

The synthesis of novel derivatives is a key aspect of this research. Studies have reported the synthesis of various acetamide (B32628) derivatives, exploring different synthetic strategies to create libraries of compounds for screening. nih.govnih.govnih.gov These efforts are crucial for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds.

| Derivative Class | Therapeutic Target | Potential Application |

| 2-((3-cyanopyridin-2-yl)thio)acetamides | Lactate Dehydrogenase A (LDHA) | Oncology |

| 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes |

| Pyrimidine-5-carbonitrile derivatives | Various | Oncology (Leukemia, Solid Tumors) nih.govresearchgate.net |

Exploration of New Biological Targets for this compound Scaffolds

A significant future direction for this compound research lies in identifying and validating new biological targets for this versatile scaffold. The inherent chemical features of the molecule, including the hydrogen bond acceptors and donors, and the aromatic system, allow it to interact with a variety of protein binding sites.

The discovery of 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives as LDHA inhibitors showcases the potential to find novel targets. nih.gov This finding opens up avenues to explore other metabolic enzymes or related proteins that could be modulated by this scaffold.

Additionally, the pyrimidine (B1678525) ring, a related heterocyclic system, is a common feature in many anticancer drugs. nih.gov Derivatives of pyrimidine-5-carbonitrile have shown cytotoxicity against various cancer cell lines, suggesting that this compound and its analogs could be investigated for their effects on a broader range of cancer-related targets. nih.govresearchgate.net The exploration of kinases, phosphatases, and other signaling proteins involved in cancer progression would be a logical next step.

The process of target identification can be accelerated by high-throughput screening of this compound-based libraries against diverse panels of biological targets. Furthermore, chemoproteomics approaches can be employed to identify the direct binding partners of these compounds in a cellular context, providing unbiased insights into their mechanism of action.

Advancements in Computational Approaches for this compound Design

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. mdpi.comnih.govresearchgate.net For this compound, computational approaches are being increasingly utilized to guide the design of novel derivatives with improved properties.

Molecular docking is a key computational technique used to predict the binding mode and affinity of a ligand to a target protein. openmedicinalchemistryjournal.comekb.eg This method was instrumental in the discovery of 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives as LDHA inhibitors, where virtual screening identified initial hits that were then biologically validated. nih.gov Similarly, docking-based virtual screening has been successfully used to identify novel PI3Kα inhibitors with a 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of this compound derivatives with their biological activity. researchgate.net These models can then be used to virtually screen new designs and prioritize them for synthesis.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues. researchgate.net This information is crucial for the rational design of mutations to improve binding affinity and for the optimization of lead compounds. The integration of these computational methods will undoubtedly accelerate the development of next-generation this compound-based drugs. nih.gov

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to target proteins. nih.govnih.gov |

| Virtual Screening | Identifying initial hit compounds from large chemical libraries. nih.govnih.gov |

| QSAR | Developing models to predict biological activity based on chemical structure. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. researchgate.netnih.gov |

Integration of this compound in Chemical Biology Tool Development

Beyond its potential as a therapeutic scaffold, this compound and its derivatives are valuable starting points for the development of chemical probes. scispace.comchemicalprobes.org These tools are essential for dissecting complex biological processes and validating new drug targets.

A chemical probe is a small molecule that selectively modulates a specific protein target in a cellular or in vivo setting. The development of a potent and selective this compound-based inhibitor for a particular target would enable researchers to study the biological consequences of inhibiting that target with high temporal and spatial control.

To be effective as a chemical probe, a compound should ideally have a known mechanism of action, high potency, and selectivity for its target. The this compound scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and pull-down of the target protein. Covalent chemical probes can also be developed by incorporating a reactive group that forms a covalent bond with the target protein, enabling permanent labeling and easier identification. escholarship.org The development of such tools from the this compound scaffold will significantly contribute to our understanding of fundamental biology and the identification of new therapeutic opportunities.

Q & A

Q. What are the common synthetic routes for N-(5-Cyanopyridin-2-yl)acetamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. Key steps include:

- Substitution : Reacting a halogenated pyridine precursor (e.g., 5-chloropyridin-2-amine) with cyanide sources (e.g., KCN or CuCN) under reflux in polar aprotic solvents like DMF .

- Acetylation : Introducing the acetamide group via condensation with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Critical Conditions : - Anhydrous environments for acetylation to prevent hydrolysis.

- Controlled temperature (60–80°C) during substitution to avoid side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : In DMSO-d₆, the cyano group (δ ~110–120 ppm in ¹³C) and acetamide protons (δ ~2.0–2.2 ppm in ¹H) are diagnostic .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) and detect impurities .

- Elemental Analysis : Validates empirical formula (e.g., C₈H₇N₃O) .

Table 1 : Key Spectral Peaks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridine C-H | 7.5–8.5 | 120–150 |

| Acetamide (-COCH₃) | 2.0–2.2 | 22–25 (CH₃), 168–170 (C=O) |

| Cyano (-CN) | - | 110–120 |

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer :

- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation .

- Handling : Use gloveboxes or fume hoods; avoid moisture and direct heat. Pre-weigh in anhydrous solvents (e.g., DMF) for reactions .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions for this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings; ligand-to-metal ratios (1:1–2:1) improve yield .

- Solvent Optimization : Use DMF or THF for solubility; additive bases (e.g., K₂CO₃) enhance coupling efficiency .

- Temperature Control : 80–100°C for 12–24 hours maximizes conversion without decomposition .

Data Contradiction Note : Conflicting yields (50–90%) in literature may arise from trace moisture; rigorously dry solvents/substrates .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .

- Structural Confirmation : Use X-ray crystallography or 2D NMR to verify regiochemistry of substituents, which may alter bioactivity .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO analysis) predict electronic effects of substituents on binding affinity .

Q. How does the electronic nature of pyridine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Cyano (-CN) at the 5-position deactivates the pyridine ring, directing nucleophiles to the 2-position acetamide group .

- MESP Analysis : Quantum mechanical modeling (e.g., Gaussian) identifies electrophilic hotspots, guiding functionalization sites .

Table 2 : Substituent Effects on Reactivity

| Substituent | Position | Reactivity Trend (vs. H) |

|---|---|---|

| -CN | 5 | ↓ Ring activation |

| -OCH₃ | 4 | ↑ Para-directed activity |

| -Cl | 3 | Mixed (steric vs. electronic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.